molecular formula C11H7I2NO2 B14907384 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione

1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione

Cat. No.: B14907384
M. Wt: 438.99 g/mol
InChI Key: DQXUPUWFYJCVRU-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C11H7I2NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of two iodine atoms at the 3 and 4 positions of the pyrrole ring.

Preparation Methods

The synthesis of 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione typically involves the iodination of 1-benzyl-1H-pyrrole-2,5-dione. One common method includes the reaction of 1-benzyl-1H-pyrrole-2,5-dione with iodine in the presence of an oxidizing agent such as sodium iodate or potassium iodate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is often sufficient for research purposes. The reaction conditions must be carefully controlled to ensure the selective iodination at the 3 and 4 positions without over-iodination or side reactions.

Chemical Reactions Analysis

1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the presence of a base and are carried out in polar aprotic solvents.

    Reduction Reactions: The compound can be reduced to form 1-benzyl-3,4-dihydro-1H-pyrrole-2,5-dione using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions with amines can yield 1-benzyl-3,4-diamino-1H-pyrrole-2,5-dione .

Scientific Research Applications

1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve the interaction with cellular proteins and enzymes. The iodine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can disrupt cellular processes and lead to the observed biological effects .

Comparison with Similar Compounds

1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione can be compared with other halogenated pyrrole derivatives, such as:

    1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione: This compound has bromine atoms instead of iodine. It exhibits similar reactivity but may have different biological activities due to the different halogen atoms.

    1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione: This derivative has chlorine atoms and is less reactive than the diiodo compound.

    1-Benzyl-3,4-difluoro-1H-pyrrole-2,5-dione: The presence of fluorine atoms makes this compound more stable and less reactive compared to the diiodo derivative.

The uniqueness of this compound lies in its high reactivity due to the presence of iodine atoms, making it a valuable compound for various chemical transformations and biological studies.

Properties

Molecular Formula

C11H7I2NO2

Molecular Weight

438.99 g/mol

IUPAC Name

1-benzyl-3,4-diiodopyrrole-2,5-dione

InChI

InChI=1S/C11H7I2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

DQXUPUWFYJCVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)I)I

Origin of Product

United States

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